N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide
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Overview
Description
N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide is a complex organic compound that integrates multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include benzimidazole, pyrrole, and thiazole rings. These moieties are known for their biological activities and are often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Formation of Thiazole Moiety: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Formation of Pyrrole Moiety: Pyrrole rings can be synthesized through the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with ammonia or primary amines.
Coupling Reactions: The final step involves coupling the benzimidazole, thiazole, and pyrrole moieties through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and thiazole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of multiple heterocyclic rings enhances its ability to interact with various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it could be effective in treating diseases that involve complex molecular interactions, such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, potentially disrupting their function. The thiazole and pyrrole rings can interact with enzymes, inhibiting their activity. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole ring and are used as proton pump inhibitors and antiparasitic agents, respectively.
Thiazole Derivatives: Thiazole-containing compounds like thiamine (vitamin B1) are essential for metabolic processes.
Pyrrole Derivatives: Pyrrole-based compounds such as tolmetin are used as anti-inflammatory agents.
Uniqueness
What sets N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-2-[2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetamide apart is the combination of these three heterocyclic rings in a single molecule. This unique structure allows for multiple modes of action and interactions with a variety of biological targets, enhancing its potential as a versatile therapeutic agent.
Properties
Molecular Formula |
C23H19N5OS |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C23H19N5OS/c29-20(14-17-15-30-23(24-17)28-12-6-7-13-28)27-21(16-8-2-1-3-9-16)22-25-18-10-4-5-11-19(18)26-22/h1-13,15,21H,14H2,(H,25,26)(H,27,29) |
InChI Key |
XFOGKMRWKRGZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)NC(=O)CC4=CSC(=N4)N5C=CC=C5 |
Origin of Product |
United States |
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